(Z)-11-Hexadecenoic acid

Catalog No.
S623743
CAS No.
2416-20-8
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-11-Hexadecenoic acid

CAS Number

2416-20-8

Product Name

(Z)-11-Hexadecenoic acid

IUPAC Name

(Z)-hexadec-11-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-

InChI Key

JGMYDQCXGIMHLL-WAYWQWQTSA-N

SMILES

Array

Synonyms

Z11-16CO2H;

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC(=O)O

The exact mass of the compound (Z)-hexadec-11-enoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hexadecenoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(Z)-11-Hexadecenoic acid (CAS 2416-20-8), commonly known as palmitvaccenic acid or 16:1n-5, is a highly specific monounsaturated fatty acid characterized by a cis double bond at the 11-position. In industrial and advanced laboratory procurement, it is prioritized not as a generic lipid, but as an obligate biochemical precursor for lepidopteran sex pheromones [1] and a definitive, zero-background lipid biomarker for arbuscular mycorrhizal fungi [2]. Furthermore, as clinical lipidomics increasingly shifts toward isomer-resolved mass spectrometry, this exact compound is required as an analytical standard to differentiate the n-5 isomer from the far more abundant palmitoleic acid (16:1n-7) in mammalian tissue profiling.

Substituting (Z)-11-Hexadecenoic acid with the more commercially abundant palmitoleic acid ((Z)-9-hexadecenoic acid) or generic C16:1 mixtures fundamentally compromises both synthetic and analytical workflows. In agrochemical synthesis, the double bond position dictates the regiospecificity of the final semiochemical; using the Δ9 isomer yields (Z)-9-hexadecenal, which is biologically inactive for pest species that strictly require the Δ11 pheromone[1]. In clinical and ecological lipidomics, generic C16:1 standards cause co-elution in gas and liquid chromatography, masking the distinct metabolic signatures of the n-5 isomer and preventing accurate quantification of either fungal biomass or mammalian metabolic disease markers [2].

Absolute Regiospecificity in Lepidopteran Pheromone Biosynthesis

In the biosynthesis of mating disruption pheromones for Heliothis species, (Z)-11-hexadecenoic acid serves as the obligate intermediate. Isotope-labeling studies confirm that enzymatic reduction and oxidation of this specific isomer yields (Z)-11-hexadecenal, the active major pheromone component. Substituting this precursor with (Z)-9-hexadecenoic acid completely shifts the product profile to (Z)-9-hexadecenal, a structurally distinct compound that fails to trigger the target species' specific olfactory receptors [1].

Evidence DimensionPheromone end-product identity and biological activity
Target Compound DataYields 100% (Z)-11-hexadecenal (active attractant)
Comparator Or Baseline(Z)-9-hexadecenoic acid (Palmitoleic acid)
Quantified DifferenceComplete shift to (Z)-9-hexadecenal (inactive/off-target for Δ11-specific pests)
ConditionsEnzymatic conversion in lepidopteran pheromone gland models

Agrochemical manufacturers must procure the exact Δ11 isomer to ensure the synthesized pheromones possess the correct regiospecificity for commercial mating disruption products.

Zero-Background Lipid Biomarker for Fungal Colonization

(Z)-11-Hexadecenoic acid (16:1n-5) is synthesized by arbuscular mycorrhizal (AM) fungi but is virtually absent from host plant genomes. When analyzing root systems, 16:1n-5 provides a highly specific, zero-background signal for quantifying fungal biomass. If researchers attempt to use palmitoleic acid (16:1n-7) as a proxy, the measurement is overwhelmed by the plant's native lipid background, rendering the data useless for precise ecological quantification [1].

Evidence DimensionBackground lipid interference in plant tissue
Target Compound Data~0% native background (highly specific to AM fungi)
Comparator Or BaselinePalmitoleic acid (16:1n-7)
Quantified DifferenceMassive background interference (ubiquitous in plants) vs. near-zero background for 16:1n-5
ConditionsGC-MS lipid profiling of symbiotic plant-fungal root systems

Environmental laboratories require this specific standard to accurately quantify symbiotic fungal colonization without severe data artifacts from plant lipid interference.

Chromatographic Resolution of Positional Isomers in Clinical Lipidomics

Advanced clinical lipidomics using ozone-induced dissociation (OzID) mass spectrometry requires exact positional isomer standards to map retention times and fragmentation patterns. Mammalian tissues contain measurable levels of 16:1n-5 alongside the dominant 16:1n-7 and 16:1n-9 isomers. Without a pure (Z)-11-hexadecenoic acid standard to calibrate the instrument, the n-5 isomer co-elutes or is misidentified as n-7, leading to skewed quantitative data in metabolic biomarker profiling [1].

Evidence DimensionMass spectrometric fragment resolution
Target Compound DataGenerates distinct n-5 OzID fragment ions (e.g., specific m/z shifts)
Comparator Or BaselineGeneric C16:1 standard mixture without n-5
Quantified DifferenceEnables baseline resolution of the n-5 peak from n-7/n-9 co-elution
ConditionsLC-MS/MS with ozone-induced dissociation (OzID) for mammalian tissue

Clinical diagnostics and lipidomics core facilities must procure this exact isomer to validate assays that distinguish subtle, isomer-specific metabolic shifts in disease states.

Precursor for Commercial Agrochemical Pheromones

Procured as a highly specific synthetic intermediate or analytical reference standard for the commercial production of (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate. These compounds are critical active ingredients in mating disruption formulations targeting agricultural pests like Heliothis and Diatraea species [1].

Analytical Standard for Isomer-Resolved Clinical Lipidomics

Utilized as a vital calibration standard in advanced LC-MS/MS and GC-MS workflows to accurately quantify palmitvaccenic acid (16:1n-5) in mammalian tissues. This ensures the n-5 isomer is chromatographically resolved from palmitoleic acid (16:1n-7), preventing data conflation during cancer and metabolic disease biomarker discovery[2].

Quantitative Biomarker for Agricultural Soil Microbiomes

Employed as a definitive lipid standard in soil ecology and agricultural research to measure arbuscular mycorrhizal fungi (AMF) biomass. Its unique presence in AMF and absence in host plant lipids allows for precise, zero-background quantification of fungal colonization rates in crop root systems [3].

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.224580195 Da

Monoisotopic Mass

254.224580195 Da

Heavy Atom Count

18

Wikipedia

(Z)-hexadec-11-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 09-14-2023
Walker, Robert W; Cis-11-hexadecenoic acid from cytophaga hutchinsonii lipids, Lipids, 41, 15-18. DOI:10.1007/bf02531788

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